molecular formula C13H17ClN2O3 B4745291 N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No.: B4745291
M. Wt: 284.74 g/mol
InChI Key: UAIQAYKDAYCWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is a chemical compound that is widely used in scientific research. It is also known as CGP 7930 and is a potent antagonist of the GABA(B) receptor.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide acts as a competitive antagonist of the GABA(B) receptor. It binds to the receptor and prevents GABA from binding, thereby inhibiting the downstream signaling pathways that are activated by GABA. This results in a decrease in the inhibitory tone of GABAergic neurons, leading to an increase in excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the release of neurotransmitters such as glutamate and dopamine, as well as modulate the activity of ion channels and second messenger systems. In vivo studies have demonstrated its analgesic, anxiolytic, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high potency and selectivity for the GABA(B) receptor, as well as its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and the potential for off-target effects.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide. One area of interest is the development of more potent and selective GABA(B) receptor antagonists. Another area of research is the investigation of the role of GABA(B) receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies to elucidate the mechanisms underlying the analgesic, anxiolytic, and anticonvulsant effects of this compound.
Conclusion:
This compound is a potent and selective antagonist of the GABA(B) receptor that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on this compound, including the development of more potent and selective GABA(B) receptor antagonists and the investigation of its potential therapeutic applications in neurodegenerative diseases.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is widely used in scientific research as a GABA(B) receptor antagonist. It has been used to study the role of GABA(B) receptors in various physiological and pathological processes, including pain perception, addiction, and epilepsy. This compound has also been used to investigate the mechanism of action of GABA(B) receptor agonists and antagonists.

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-9-4-5-10(8-11(9)14)16-13(18)12(17)15-6-3-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIQAYKDAYCWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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